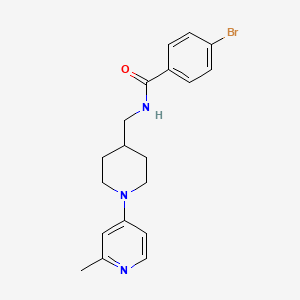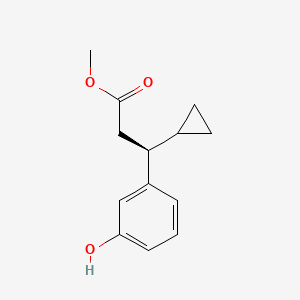![molecular formula C22H22N4OS B2381727 5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-43-4](/img/structure/B2381727.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting substructures including a 3,4-dihydroisoquinolin-2(1H)-yl group, a m-tolyl group, and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol group .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a related structure, often involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .
Molecular Structure Analysis
Triazoles, which are present in the compound, are five-membered rings containing three nitrogen atoms. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Chemical Reactions Analysis
Triazoles can undergo a variety of reactions due to their versatile structure. For example, 1H-1,2,4-Triazole-3-thiol, a related structure, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Scientific Research Applications
Base-Catalyzed Tandem Cyclization
The compound is used in the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via a base-mediated three-component reaction . This diastereoselective reaction takes place in methanol at 70 °C under transition-metal-free conditions .
Antioomycete Activity
Derivatives of the compound have shown antioomycete activity against the phytopathogen Pythium recalcitrans . Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 mM .
Inhibition of Aldo-Keto Reductase AKR1C3
The compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Synthesis of N-Heterocyclic Compounds
The compound is used in the synthesis of N-heterocyclic compounds via tandem cyclizations . These cyclic frameworks are resourceful small molecular keys to many natural products .
Antidepressant, Antihypertensive, Antiulcer, and Analgesic Activities
Compounds bearing such units are well known for their antidepressant, antihypertensive, antiulcer, and analgesic activities .
HIV-1 Integrase Inhibition, Schizophrenia, Anxiety, and Cancer Chemotherapy
These medicinally important compounds are also employed for HIV-1 integrase inhibition, schizophrenia, anxiety, and cancer chemotherapy .
Future Directions
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-14-6-5-9-17(12-14)19(20-21(27)26-22(28-20)23-15(2)24-26)25-11-10-16-7-3-4-8-18(16)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGPMVHSPKYGMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)
![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)
![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)

![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)


![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)
![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)


![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)
![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)